4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
CAS No.: 862738-72-5
Cat. No.: VC5166948
Molecular Formula: C21H21ClN2O4S
Molecular Weight: 432.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862738-72-5 |
|---|---|
| Molecular Formula | C21H21ClN2O4S |
| Molecular Weight | 432.92 |
| IUPAC Name | 4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |
| Standard InChI | InChI=1S/C21H21ClN2O4S/c1-14-4-6-15(7-5-14)19-24-21(20(28-19)23-13-17-3-2-12-27-17)29(25,26)18-10-8-16(22)9-11-18/h4-11,17,23H,2-3,12-13H2,1H3 |
| Standard InChI Key | QIPDQJVHOHKPMT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
The compound 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic molecule featuring a 1,3-oxazole ring system, which is a common motif in pharmaceutical and medicinal chemistry. This compound is closely related to other oxazole derivatives that have been studied for their potential biological activities, such as antimicrobial and antibiofilm effects . The presence of a 4-chlorobenzenesulfonyl group and a 4-methylphenyl group attached to the oxazole ring suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Molecular Formula and Weight:
The molecular formula for this compound is not explicitly provided in the available sources, but based on its structure, it can be deduced to be similar to related compounds. For instance, a closely related compound, 2-{[4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide, has a molecular formula of C23H23ClN2O5S2 .
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the oxazole ring through cyclization reactions and the attachment of the sulfonyl and phenyl groups. Common starting materials include chlorobenzenesulfonyl chloride and oxalyl chloride, with bases like triethylamine used to facilitate reactions.
Synthetic Route:
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Starting Materials: Chlorobenzenesulfonyl chloride, 4-methylphenyl derivatives, and oxolan-2-ylmethylamine.
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Reaction Conditions: Use of dichloromethane as a solvent and triethylamine as a base.
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Cyclization: Formation of the oxazole ring through condensation reactions.
Biological Activity and Potential Applications
While specific biological activity data for 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is not available, related compounds have shown antimicrobial and antibiofilm activities . The presence of the 4-chlorobenzenesulfonyl and 4-methylphenyl groups could potentially interact with biological targets, suggesting potential therapeutic applications.
Antimicrobial Activity:
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Gram-Positive Bacteria: Related compounds have shown activity against these bacteria.
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Fungal Strains: Some oxazole derivatives exhibit activity against fungal pathogens like C. albicans.
Toxicity:
Toxicity studies on related compounds indicate a range of effects, from moderate to high toxicity, depending on the specific structure and functional groups present .
Synthesis Conditions
| Reagent | Solvent | Base | Reaction Conditions |
|---|---|---|---|
| Chlorobenzenesulfonyl chloride | Dichloromethane | Triethylamine | Room temperature |
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